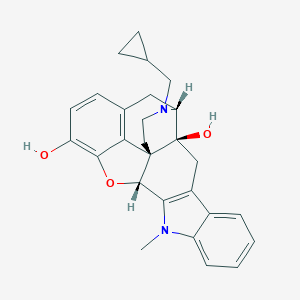
N-Methylnaltrindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylnaltrindole (NMNI) is a selective antagonist of the delta-opioid receptor (DOR), which plays an important role in regulating pain, mood, and reward pathways in the brain. NMNI is a potent and highly selective DOR antagonist that has been widely used in scientific research to investigate the role of DOR in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-Methylnaltrindole has been widely used in scientific research to investigate the role of DOR in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and drug addiction. N-Methylnaltrindole has also been used to study the role of DOR in regulating immune function, cardiovascular function, and gastrointestinal function.
Mecanismo De Acción
N-Methylnaltrindole acts as a selective antagonist of DOR by binding to the receptor and blocking its activation by endogenous opioid peptides such as enkephalins and endorphins. DOR is widely distributed in the brain and peripheral tissues, and its activation has been shown to produce analgesia, antidepressant effects, and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
N-Methylnaltrindole has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to block the analgesic and antidepressant effects of DOR agonists, suggesting that DOR plays a key role in these processes. N-Methylnaltrindole has also been shown to block the anti-inflammatory effects of DOR agonists, suggesting that DOR may play a role in regulating immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methylnaltrindole has several advantages as a tool for scientific research. It is a highly selective antagonist of DOR, meaning that it can be used to study the specific role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and can be produced on a large scale. However, N-Methylnaltrindole has some limitations as a research tool. It has a relatively short half-life in vivo, meaning that it may need to be administered frequently to maintain its effects. It also has limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-Methylnaltrindole. One area of interest is the role of DOR in regulating immune function, particularly in the context of autoimmune diseases and cancer. Another area of interest is the potential therapeutic applications of N-Methylnaltrindole in the treatment of chronic pain, depression, and drug addiction. Finally, further studies are needed to investigate the long-term effects of N-Methylnaltrindole on DOR signaling and to develop more potent and selective DOR antagonists for use in scientific research.
Métodos De Síntesis
N-Methylnaltrindole can be synthesized by reacting naltrindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields N-Methylnaltrindole as a white crystalline powder with a purity of over 99%. The synthesis of N-Methylnaltrindole is relatively simple and can be carried out on a large scale, making it a cost-effective option for scientific research.
Propiedades
Número CAS |
111555-57-8 |
|---|---|
Nombre del producto |
N-Methylnaltrindole |
Fórmula molecular |
C27H28N2O3 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C27H28N2O3/c1-28-19-5-3-2-4-17(19)18-13-27(31)21-12-16-8-9-20(30)24-22(16)26(27,25(32-24)23(18)28)10-11-29(21)14-15-6-7-15/h2-5,8-9,15,21,25,30-31H,6-7,10-14H2,1H3/t21-,25+,26+,27-/m1/s1 |
Clave InChI |
CRTCCMARDBQOKA-NVSKSXHLSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C3=C1[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |
SMILES |
CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |
Sinónimos |
N-methylnaltrindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



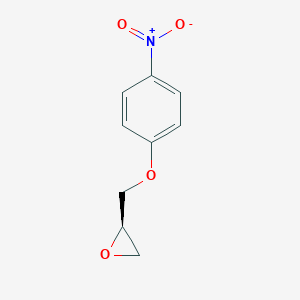
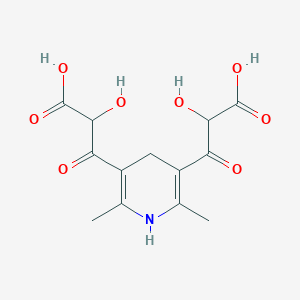
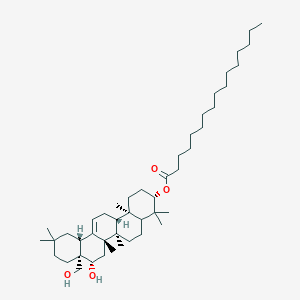
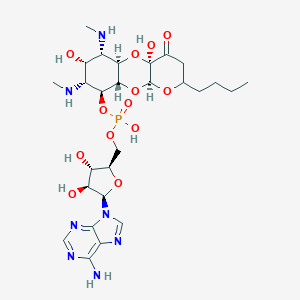
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
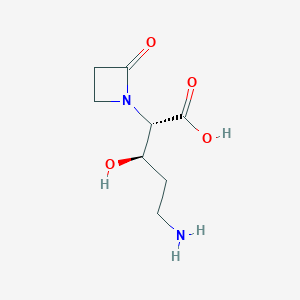
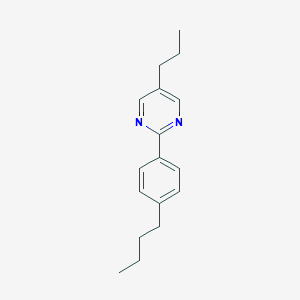
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
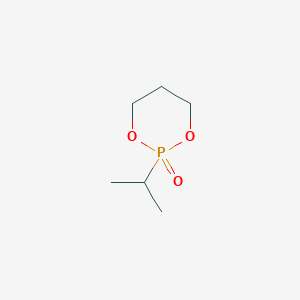
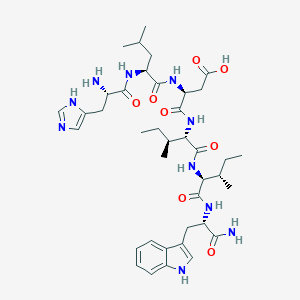
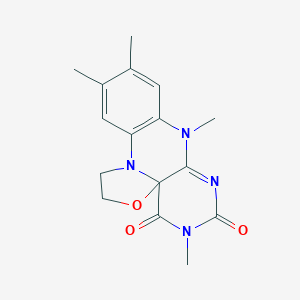
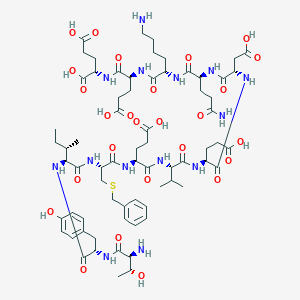
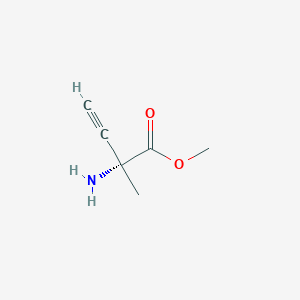
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)